molecular formula C11H14BrNO4S B8168606 Methyl 3-bromo-5-(1-methylethylsulfonamido)benzoate

Methyl 3-bromo-5-(1-methylethylsulfonamido)benzoate

Cat. No.: B8168606
M. Wt: 336.20 g/mol
InChI Key: OMFRWKFZHGWUPC-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(1-methylethylsulfonamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the third position and a 1-methylethylsulfonamido group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-(1-methylethylsulfonamido)benzoate typically involves the following steps:

    Sulfonamidation: The 1-methylethylsulfonamido group can be introduced through a sulfonamidation reaction. This involves reacting the brominated benzoate with an appropriate sulfonamide derivative under suitable conditions, often in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(1-methylethylsulfonamido)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the sulfonamido group.

    Oxidation Reactions: The sulfonamido group can be oxidized to form sulfone derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Reduction: Dehalogenated or desulfonamidated benzoates.

    Oxidation: Sulfone derivatives of the original compound.

Scientific Research Applications

Methyl 3-bromo-5-(1-methylethylsulfonamido)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: Researchers study its effects on biological systems to understand its potential therapeutic or toxicological properties.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-(1-methylethylsulfonamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamido group can form hydrogen bonds or electrostatic interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-5-methylbenzoate: Lacks the sulfonamido group, making it less versatile in biological interactions.

    Methyl 3-bromo-5-(methylsulfanyl)benzoate: Contains a methylsulfanyl group instead of a sulfonamido group, leading to different chemical reactivity and biological properties.

    Methyl 3-bromo-5-(methylsulfonyl)benzoate: Features a sulfonyl group, which can affect its oxidation state and reactivity.

Uniqueness

Methyl 3-bromo-5-(1-methylethylsulfonamido)benzoate is unique due to the presence of both a bromine atom and a 1-methylethylsulfonamido group, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-bromo-5-(propan-2-ylsulfonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S/c1-7(2)18(15,16)13-10-5-8(11(14)17-3)4-9(12)6-10/h4-7,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFRWKFZHGWUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC(=CC(=C1)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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